molecular formula C15H14FNO2 B15279888 N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B15279888
M. Wt: 259.27 g/mol
InChI Key: IIRCNAYRYQPJPY-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-4-methoxybenzamide is a chemical compound of significant interest in scientific research and development. This benzamide derivative is characterized by its distinct molecular structure, which incorporates fluoro and methoxy functional groups. These motifs are frequently explored in medicinal chemistry and drug discovery for their potential to modulate biological activity and optimize pharmacokinetic properties . While specific biological data for this compound is not currently available in the public domain, its structural features suggest potential utility as a key intermediate or building block in organic synthesis. Researchers may employ it in the development of more complex molecules, particularly through advanced synthesis methodologies such as Solid-Phase Peptide Synthesis (SPPS) . SPPS is a foundational technology for producing peptides and other compounds with high purity and yield, enabling large-scale scientific investigations and the exploration of new therapeutic agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H14FNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18)

InChI Key

IIRCNAYRYQPJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-fluoro-2-methylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : and suggest that coupling reagents (DCC/HOBt) and low temperatures (−50°C) improve benzamide yields, a strategy applicable to the target compound’s synthesis.

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure that includes:

  • Fluoro-substituted aromatic ring : Enhances lipophilicity and may influence biological activity.
  • Methoxy group : Contributes to reactivity and potential interactions with biological targets.

The compound's chemical formula is C15H14FNO2C_{15}H_{14}FNO_2, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, although specific pathways remain under investigation.

Anticancer Potential

The compound has shown promise in anticancer studies. It is believed to inhibit tumor cell proliferation by targeting specific molecular pathways involved in cancer growth. For instance, studies on related benzamide derivatives have demonstrated their ability to inhibit kinases associated with cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInhibits tumor cell proliferation ,

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to act through the following pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in microbial and cancerous cells.
  • Cell Signaling Modulation : It may interfere with signal transduction pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

Q & A

Q. Basic Analytical Techniques

  • Spectroscopy : Confirm structure using IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at ~3.8 ppm, aromatic protons), and ¹³C-NMR .
  • Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N ratios.
  • Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns.

How do reaction conditions influence the yield and purity of the synthesized compound?

Advanced Experimental Design
Optimization parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature −50°CMinimizes hydrolysis of activated intermediates .
Solvent Dry DCM or THFEnhances reagent solubility and stability .
Coupling Agent DCC/HOBtReduces racemization and improves efficiency .
Methodological Note : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. amine) to drive completion.

What factors govern the fluorescence properties of this compound?

Advanced Spectrofluorometric Analysis
Key findings from analogous benzamide derivatives:

ConditionOptimal ValueEffect on Fluorescence Intensity
pH 5.0Maximizes intensity due to protonation state of amide .
Temperature 25°CHigher temperatures cause quenching .
Solvent Polarity EthanolEnhances quantum yield vs. polar aprotic solvents .
Data Interpretation : Use Stern-Volmer plots to assess quenching mechanisms and binding constants (e.g., with metal ions).

How do structural modifications (e.g., halogen substitution) affect biological activity?

Advanced Comparative Analysis
Comparative studies on benzamide analogs reveal:

Analog StructureKey ModificationBiological Impact
N-(4-chlorophenyl)-4-methoxybenzamideCl instead of FReduced receptor selectivity .
N-(4-bromo-2-fluorophenyl)-...Br substitutionAlters metabolic stability .
Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while methyl groups improve pharmacokinetics .

What methodologies assess the compound’s therapeutic potential (e.g., anticancer activity)?

Q. Advanced Biological Screening

  • In vitro Assays :
    • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values).
    • Enzyme Inhibition : Screen for kinase or protease inhibition (e.g., fluorescence-based assays) .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Quantify target binding affinity (KD values).
    • Molecular Docking : Predict interactions with receptors (e.g., EGFR, COX-2) .

How can researchers resolve contradictions in fluorescence stability data?

Advanced Data Contradiction Analysis
Conflicting reports on fluorescence stability may arise from:

  • Photobleaching : Use argon-purged solvents to prevent oxidation .
  • Concentration Effects : Dilute samples to avoid aggregation (e.g., <1 μM) .
  • Instrument Calibration : Standardize λexem settings across studies.

What challenges arise in purifying this compound?

Q. Advanced Methodological Challenges

  • Byproduct Formation : Remove unreacted aniline via acid-base extraction.
  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc) for polar impurities .
  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) for high-purity crystals.

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